(1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride
Description
(1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride is a bicyclic organic compound featuring a seven-membered ring system (azabicyclo[4.1.0]heptane) with a carboxylic acid group at position 1 and a secondary amine at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Key properties include:
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
(1R,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-5(7)1-2-8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7+;/m1./s1 |
InChI Key |
FMPBLESGLOIVEL-PACXSXMQSA-N |
Isomeric SMILES |
C1CNC[C@@]2([C@H]1C2)C(=O)O.Cl |
Canonical SMILES |
C1CNCC2(C1C2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
A palladium-catalyzed cyclization strategy is widely employed to construct the bicyclo[4.1.0]heptane core. The reaction typically involves a linear precursor containing an amine and an alkene moiety, which undergoes intramolecular Heck-type cyclization. Key reagents include:
-
Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.
-
Base : Triethylamine or K₂CO₃.
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
The reaction proceeds under inert atmosphere (N₂ or Ar) at 60–80°C for 12–24 hours. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis, though yields for the (1R,6S) isomer remain moderate (40–55%).
Optimization Challenges
Table 1: Palladium-Catalyzed Cyclization Parameters
| Parameter | Details |
|---|---|
| Catalyst Loading | 5–10 mol% Pd |
| Temperature | 70°C |
| Yield (Crude) | 50–60% |
| Diastereomeric Ratio (dr) | 3:1 (1R,6S:1S,6R) |
Diazomalonate Insertion and Intramolecular Cyclization
Key Steps in the Synthetic Pathway
This method, adapted from Napolitano et al., involves three stages:
Diazomalonate Insertion
A diazomalonate reagent reacts with 4-phthalimido-1-butene under Rh₂(OAc)₄ catalysis to form a cyclopropane intermediate. The reaction proceeds at 0°C to RT in dichloromethane (DCM), achieving 65–70% yield.
Intramolecular Cyclization
The intermediate undergoes base-mediated cyclization (e.g., DBU in DCM) to form a lactam. This step is critical for establishing the azabicyclo framework, with yields of 75–80%.
Chemoselective Reduction
The lactam is reduced using LiAlH₄ or BH₃·THF to yield the secondary amine. Subsequent hydrolysis with HCl generates the hydrochloride salt.
Stereochemical Control
The (1R,6S) configuration is enforced by the chiral phthalimido group in the precursor, which dictates the face selectivity during cyclopropanation.
Table 2: Diazomalonate Pathway Performance
| Step | Yield | Key Reagents |
|---|---|---|
| Diazomalonate Insertion | 68% | Rh₂(OAc)₄, CH₂Cl₂ |
| Cyclization | 78% | DBU, DCM |
| Reduction & Salt Formation | 82% | LiAlH₄, HCl/EtOH |
Epoxide-Aziridine Ring-Opening Strategy
Methodology Overview
A route described in glucuronidase inhibitor synthesis involves functionalizing a carbocyclic epoxide with an azide or alkyne group, followed by ring-opening to form the azabicyclo system.
Epoxide Formation
m-Chloroperbenzoic acid (m-CPBA) epoxidizes a cyclohexene derivative in a buffered system (pH 7), achieving 75% yield and high stereoselectivity.
Aziridine Formation
The epoxide is treated with NaN₃ or propargyl bromide under phase-transfer conditions (K₂CO₃, 18-crown-6) to install the nitrogen moiety. This step yields 60–70% of the aziridine intermediate.
Advantages and Limitations
-
Advantage : High stereochemical fidelity due to substrate-controlled epoxidation.
-
Limitation : Multi-step sequence reduces overall yield (~15% over 8 steps).
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Parameter | Palladium Cyclization | Diazomalonate Route | Epoxide-Aziridine |
|---|---|---|---|
| Total Steps | 4 | 6 | 8 |
| Overall Yield | 25–30% | 35–40% | 10–15% |
| Stereoselectivity (dr) | 3:1 | >20:1 | >20:1 |
| Scalability | Moderate | High | Low |
Critical Challenges and Innovations
Stereochemical Purity Enhancement
Recent advances leverage chiral catalysts (e.g., Jacobsen’s Co-salen) for asymmetric cyclopropanation, improving dr to >15:1 in model systems.
Green Chemistry Approaches
Microwave-assisted cyclization reduces reaction times from 24 hours to 2 hours, enhancing throughput.
Industrial-Scale Considerations
Chemical Reactions Analysis
Reaction Types
The compound undergoes several key chemical transformations:
Oxidation
-
Mechanism : Oxidation modifies functional groups, potentially converting the carboxylic acid to a ketone or introducing oxygen-containing moieties.
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
-
Significance : Alters electronic properties, enabling further synthetic steps or modifying biological activity.
Reduction
-
Mechanism : Reduces the oxidation state of nitrogen or adjacent groups (e.g., converting amides to amines).
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Significance : Adjusts reactivity for subsequent reactions or targets specific binding sites in biological systems.
Substitution Reactions
-
Mechanism : Electrophilic or nucleophilic substitution at reactive positions on the bicyclic ring.
-
Reagents : Halogens (e.g., Cl₂, Br₂), alkylating agents (e.g., methyl iodide), or nucleophiles (e.g., hydroxide ions).
-
Significance : Introduces new functional groups for diversifying chemical properties.
Reagents and Conditions
A comparison of reagents and reaction conditions is summarized below:
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Acidic/basic medium, elevated temp | Functional group modification |
| Reduction | NaBH₄, LiAlH₄ | Anhydrous solvent (e.g., THF) | Altered oxidation state |
| Substitution | Halogens, alkylating agents | Catalysts (e.g., Lewis acids) | Introduction of new substituents |
Mechanistic Insights
The hydrochloride salt form enhances aqueous solubility, facilitating reactions in polar media. The bicyclic nitrogen atom participates in hydrogen bonding and π-interactions, influencing reaction pathways. For example:
-
Electrophilic substitution is favored at positions adjacent to the nitrogen due to its electron-donating effects.
-
Reduction may involve protonation of the nitrogen, stabilizing intermediates.
Critical Analysis of Sources
-
EviTaChem highlights oxidation/reduction pathways and substitution chemistry, emphasizing reagents like KMnO₄ and NaBH₄.
-
PubChem provides structural data (SMILES:
C1CNCC2C1(C2)C(=O)O.Cl) critical for mechanistic analysis . -
AChemBlock confirms the compound’s molecular formula (C₇H₁₂ClNO₂) and purity, ensuring reliable experimental reproducibility .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications due to its structural similarity to neurotransmitters, which allows it to interact with various receptors in the nervous system.
- Neuroactivity : It may influence neurotransmitter receptors such as serotonin and dopamine, suggesting potential uses in treating mood disorders and neurodegenerative diseases.
- Analgesic Properties : Studies indicate that related compounds can modulate pain pathways, highlighting the analgesic potential of this compound.
Research indicates that (1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride exhibits several biological activities:
- Antimicrobial Effects : Similar bicyclic compounds have shown efficacy against various bacterial strains, indicating potential antimicrobial applications.
- Neuroprotective Effects : Evidence suggests that this compound can protect neuronal cells from oxidative stress, providing therapeutic benefits in neurodegenerative conditions.
- Anticancer Activity : Preliminary studies indicate that derivatives may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Serotonin Receptor Inhibition
Research has demonstrated that this compound can inhibit serotonin receptors, which may contribute to its antidepressant effects.
Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from damage caused by oxidative stress, indicating its potential utility in neurodegenerative disease therapies.
Anticancer Activity
Preliminary findings suggest that derivatives of this compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism by which (1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Stereoisomers and Enantiomers
Key Insight : Stereochemistry significantly impacts bioavailability and target binding. The (1R,6S) configuration is often preferred in drug design for optimal receptor fit .
Derivatives with Protective Groups
Key Insight : Protective groups like Boc and Cbz improve synthetic versatility but may require removal steps in final drug formulations .
Compounds with Varied Ring Systems
Fluorinated and Heterocyclic Derivatives
Key Insight : Fluorination improves metabolic stability and binding affinity, making this derivative promising for oncology applications .
Biological Activity
(1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H19NO4
- Molecular Weight : 241.29 g/mol
- CAS Number : 1820752-46-2
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antiviral Activity : Studies have shown that this compound has inhibitory effects against various viruses, including Hepatitis C virus (HCV). It acts as an inhibitor of the NS3/NS4A serine protease, which is essential for viral replication .
- Neuroprotective Properties : The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. It may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
- Analgesic Effects : Preliminary studies suggest that it may possess analgesic properties, potentially through modulation of pain pathways in the central nervous system .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Proteases : By inhibiting viral proteases, the compound disrupts the life cycle of viruses such as HCV, preventing their replication and spread within host cells .
- Modulation of Neurotransmitter Release : It may influence the release and uptake of neurotransmitters like dopamine and serotonin, which are critical in mood regulation and cognitive function .
Case Studies
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (1R,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride to improve yield and stereochemical purity?
- Methodological Answer : Synthesis optimization typically involves adjusting reaction conditions (e.g., temperature, solvent polarity, and catalysts). For bicyclic azabicyclo compounds, stereoselective ring-closing strategies are critical. For example, Portoghese’s method for a related bicyclic system used trans-4-hydroxy-L-proline as a chiral precursor, followed by sequential protection, cyclization, and acid hydrolysis to achieve high enantiomeric purity . Applying similar chiral pool strategies or asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) may enhance stereochemical control. Purification via recrystallization or chiral HPLC can resolve diastereomeric byproducts .
Q. What analytical techniques are most reliable for confirming the structure and purity of this bicyclic compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR can confirm bicyclic scaffold geometry and substituent positions. For example, coupling constants in bicyclo[4.1.0] systems help distinguish axial/equatorial proton orientations .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for hydrochloride salts (e.g., Cl isotopic peaks at m/z 35/37) .
- HPLC with Chiral Columns : Essential for assessing enantiomeric purity, particularly given the compound’s stereospecific pharmacophore .
Q. How should researchers handle stability and storage challenges for this hydrochloride salt?
- Methodological Answer : Hydrochloride salts of bicyclic amines are hygroscopic and prone to decomposition under heat or light. Recommendations include:
- Storage in airtight containers with desiccants (e.g., silica gel) at 2–8°C.
- Avoid aqueous solutions unless buffered to pH 4–6 to prevent freebase precipitation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported stereochemical outcomes during bicyclo[4.1.0]heptane synthesis?
- Methodological Answer : Discrepancies in stereochemical results often arise from competing ring-closing pathways (e.g., Baldwin’s rules violations or solvent-dependent transition states). Researchers should:
- Perform DFT calculations to model transition states and predict favored pathways.
- Use kinetic vs. thermodynamic control: Low temperatures favor kinetic products (e.g., endo transition states), while prolonged heating may shift equilibria .
- Validate results via X-ray crystallography, as seen in structurally related bicyclo[3.2.1]octane derivatives .
Q. How can computational methods predict the pharmacological activity of this compound as a rigid scaffold in drug design?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., GPCRs or ion channels) using software like AutoDock Vina. The bicyclo[4.1.0]heptane core’s rigidity mimics bioactive conformations of flexible ligands, as demonstrated in azabicyclo-based antispasmodics .
- QSAR Modeling : Correlate substituent effects (e.g., carboxylic acid position) with activity using descriptors like logP and polar surface area .
Q. What are the challenges in scaling up enantioselective synthesis for preclinical studies?
- Methodological Answer : Scaling enantioselective reactions requires:
- Catalyst Efficiency : Transition-metal catalysts (e.g., Ru-BINAP) may offer higher turnover numbers than stoichiometric chiral reagents.
- Cost-Benefit Analysis : Compare asymmetric hydrogenation vs. enzymatic resolution for large-scale production.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and chiral purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
